molecular formula C23H25Cl2F2N3O3S B8258312 3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol

3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol

Cat. No.: B8258312
M. Wt: 532.4 g/mol
InChI Key: QZTWILLBUTYUEF-UHFFFAOYSA-N
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Description

3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol is a complex organic compound that features a benzodiazole core, substituted with various functional groups including dichloro, difluoropiperidinyl, ethanesulfonyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichloro and Difluoropiperidinyl Groups: These groups can be introduced via nucleophilic substitution reactions, often using reagents like thionyl chloride for chlorination and difluoropiperidine for the piperidinyl substitution.

    Attachment of the Ethanesulfonyl Group: This step typically involves sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as pyridine.

    Final Coupling and Hydroxylation: The final step involves coupling the benzodiazole intermediate with a phenylpropanol derivative, followed by hydroxylation to introduce the propan-1-ol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the propan-1-ol moiety can undergo oxidation to form a ketone or aldehyde.

    Reduction: The dichloro and difluoropiperidinyl groups can be reduced under specific conditions to form less substituted derivatives.

    Substitution: The benzodiazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or sulfuric acid for electrophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of less substituted benzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology

In biological research, this compound may be used to study the interactions of benzodiazole derivatives with biological targets, such as enzymes or receptors.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with unique chemical and physical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4,6-dichloro-1H-1,3-benzodiazol-2-yl]-3-[4-(methylsulfonyl)phenyl]propan-1-ol
  • 3-[4,6-dichloro-5-(4-fluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol

Uniqueness

The unique combination of dichloro, difluoropiperidinyl, and ethanesulfonyl groups in 3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol distinguishes it from similar compounds. These functional groups confer specific chemical properties, such as increased stability and reactivity, which may enhance its utility in various applications.

Properties

IUPAC Name

3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2F2N3O3S/c1-2-34(32,33)15-5-3-14(4-6-15)16(7-12-31)22-28-18-13-17(24)21(19(25)20(18)29-22)30-10-8-23(26,27)9-11-30/h3-6,13,16,31H,2,7-12H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTWILLBUTYUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(CCO)C2=NC3=C(C(=C(C=C3N2)Cl)N4CCC(CC4)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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